molecular formula C24H16N2O3S B612188 HJC-0123

HJC-0123

Cat. No.: B612188
M. Wt: 412.5 g/mol
InChI Key: ZUYCAEIBKWUMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HJC-0123 is a novel compound known for its inhibitory effects on the signal transducer and activator of transcription 3 (STAT3) pathway. It has shown significant potential in cancer therapy, particularly in breast and pancreatic cancer cells. The compound is characterized by its ability to downregulate the phosphorylation of STAT3, increase the expression of cleaved caspase-3, inhibit cell cycle progression, and promote apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HJC-0123 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

HJC-0123 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Introduction to HJC-0123

This compound is a novel small molecule identified as a potent inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in various cellular processes, including proliferation, survival, and differentiation. Its applications span several therapeutic areas, particularly in oncology and liver diseases. This article explores the scientific research applications of this compound, highlighting its mechanisms, effectiveness, and potential therapeutic roles through comprehensive data tables and documented case studies.

Key Mechanisms:

  • Inhibition of STAT3 Phosphorylation : this compound reduces the phosphorylation of STAT3 at tyrosine 705 (pSTAT3(Y705)), which is critical for its activation.
  • Downregulation of STAT3 Target Genes : The compound decreases the expression of genes regulated by STAT3, such as c-myc and Bcl-2.
  • Induction of Apoptosis : By promoting apoptosis in cancer cells, this compound shows potential as an anti-cancer agent.

Breast Cancer

This compound has demonstrated significant efficacy against estrogen receptor-negative breast cancer cells, particularly MDA-MB-231. In vivo studies showed that this compound effectively suppressed tumor growth in xenograft models.

StudyTypeFindings
Fragment-based drug designIn vitro & In vivoThis compound inhibited growth in MDA-MB-231 cells; reduced tumor size in mouse models.
Mechanistic studyIn vitroInduced apoptosis and cell cycle arrest; downregulated pSTAT3(Y705).

Liver Fibrosis

Research indicates that this compound may also serve as a therapeutic agent for liver fibrosis by inhibiting hepatic stellate cell (HSC) activation.

StudyTypeFindings
Inhibition of HSC proliferationIn vitroIC50 values: LX-2 cells (0.85 μM), HSC-T6 cells (4.04 μM); reduced expression of fibronectin and collagen.
Effects on TGF-β signalingIn vitroDecreased Smad2/3 phosphorylation following TGF-β stimulation.

Case Study 1: Breast Cancer Treatment

In a study involving MDA-MB-231 cells treated with this compound, significant reductions in cell viability were observed at submicromolar concentrations. The treatment led to a decrease in pSTAT3 levels and a corresponding increase in apoptotic markers.

Case Study 2: Liver Fibrosis Model

In murine models of liver fibrosis, administration of this compound resulted in decreased fibrogenesis markers and improved liver function tests compared to controls. The compound's ability to inhibit HSC activation suggests its potential for clinical application in treating liver fibrosis.

Mechanism of Action

HJC-0123 exerts its effects by inhibiting the STAT3 pathway. It reduces the phosphorylation, nuclear translocation, and transcriptional activity of STAT3. This inhibition leads to decreased expression of STAT3-regulated proteins, induction of cell cycle arrest, promotion of apoptosis, and downregulation of suppressor of cytokine signaling 3 (SOCS3). The compound also increases the production of interleukin-6 (IL-6) and decreases the phosphorylation of Smad2/3 induced by transforming growth factor-beta (TGF-β) .

Biological Activity

HJC-0123 is a novel compound recognized for its potent inhibitory effects on the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in various cancers. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Overview of this compound

This compound has emerged as a promising therapeutic agent in cancer treatment, specifically targeting breast and pancreatic cancers. Its mechanism primarily involves the downregulation of STAT3 phosphorylation, leading to reduced transcriptional activity associated with tumor growth and survival.

The biological activity of this compound can be summarized as follows:

  • Inhibition of STAT3 Pathway : this compound effectively inhibits the phosphorylation and nuclear translocation of STAT3, which is critical for its activation.
  • Promotion of Apoptosis : The compound increases the expression of cleaved caspase-3, a key marker for apoptosis, thereby promoting programmed cell death in cancer cells.
  • Cell Cycle Arrest : this compound induces cell cycle arrest, preventing cancer cells from proliferating.
  • Regulation of Cytokines : It modulates the expression of interleukin-6 (IL-6) and downregulates suppressor of cytokine signaling 3 (SOCS3), further influencing tumor microenvironment dynamics.

Efficacy in Cancer Models

Research has demonstrated that this compound exhibits significant anticancer activity in various preclinical models:

Study Cancer Type IC50 Value Effect
Breast CancerLow micromolar to nanomolarInhibited tumor growth in MDA-MB-231 xenografts
Pancreatic CancerLow micromolarInduced apoptosis and inhibited cell proliferation

In vivo studies indicated that this compound significantly suppressed the growth of estrogen receptor-negative breast cancer xenografts, showcasing its potential as an orally bioavailable drug candidate for human cancer therapy.

Comparative Analysis with Similar Compounds

This compound stands out among other STAT3 inhibitors due to its high potency and specificity. Below is a comparison with similar compounds:

Compound Target Mechanism Potency
This compoundSTAT3Inhibits phosphorylation and transcriptional activityLow micromolar to nanomolar
ODZ10117STAT3Inhibits migration and invasion in glioblastoma cellsModerate
OPB-111077STAT3 & mitochondrial pathwaysAnticancer activity via multiple pathwaysModerate
OPB-31121STAT3 & STAT5Strong inhibition of phosphorylationHigh

Case Studies

Several case studies illustrate the practical applications of this compound in cancer research:

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells showed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. The findings suggest that this compound could be an effective therapeutic agent against aggressive breast cancer phenotypes.
  • Pancreatic Cancer Models : In pancreatic cancer cell lines, this compound demonstrated a remarkable ability to inhibit cell growth and induce apoptosis, reinforcing its role as a potential treatment option for this challenging malignancy.

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments involving HJC-0123 to ensure methodological rigor?

  • Answer : Experimental design must prioritize clarity in objectives, control variables, and reproducibility. Key steps include:

  • Defining measurable outcomes (e.g., binding affinity, pharmacokinetic parameters).
  • Selecting appropriate in vitro (e.g., cell-based assays) and in vivo (e.g., animal models) systems aligned with the compound’s hypothesized mechanism .
  • Incorporating blinding or randomization to minimize bias .
  • Including validation steps (e.g., positive/negative controls) to confirm assay reliability .
    • Methodological Framework :
ComponentPurposeExample for this compound
HypothesisGuides experimental setup"this compound inhibits Protein X via competitive binding."
ControlsEnsure validityBaseline measurements without this compound
ReplicatesEnhance statistical powerTriplicate runs in dose-response assays

Q. How can researchers formulate a testable hypothesis for this compound’s mechanism of action?

  • Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:

  • Feasible : Ensure access to necessary tools (e.g., molecular docking software for binding studies).
  • Novel : Address gaps in existing literature (e.g., unexplored signaling pathways).
  • Testable : Use measurable outcomes (e.g., IC50 values, gene expression changes) .
    • Avoid overly broad questions (e.g., "How does this compound work?") and refine to specifics like, "Does this compound modulate AMPK activation in hepatic cells?" .

Q. What ethical guidelines must be followed when conducting preclinical research on this compound?

  • Answer :

  • Obtain institutional approvals for in vivo studies (e.g., IACUC protocols for animal welfare).
  • Disclose conflicts of interest (e.g., funding sources) in publications .
  • Ensure transparency in data reporting (e.g., negative results, outliers) to avoid publication bias .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data related to this compound’s efficacy across studies?

  • Answer :

  • Root-cause analysis : Compare methodologies (e.g., cell line differences, solvent concentrations). For instance, discrepancies in IC50 values may stem from varying assay temperatures .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., dose-dependent effects vs. off-target interactions) .
  • Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity alongside functional assays) .

Q. How should researchers optimize protocols for this compound to enhance reproducibility?

  • Answer :

  • Standardization : Document batch-to-batch variability in compound synthesis (e.g., HPLC purity >95%) .
  • Protocol refinement : Adjust incubation times or concentrations based on pilot studies (e.g., optimizing cellular uptake in lipid-rich media) .
  • Reporting : Follow ARRIVE guidelines for in vivo studies to detail animal strain, sample size, and statistical methods .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Answer :

  • Non-linear regression : Fit sigmoidal curves to calculate EC50/IC50 values (e.g., using GraphPad Prism) .
  • ANOVA with post-hoc tests : Compare multiple doses against controls (e.g., Tukey’s test for pairwise differences) .
  • Handling outliers : Apply Grubbs’ test or robust statistical models to minimize skewed results .

Q. Data Presentation and Publication Guidelines

  • Tables : Include raw and processed data (e.g., kinetic parameters, statistical outputs) in supplementary materials, with key results summarized concisely .
  • Visualization : Use heatmaps for omics data or dose-response curves to highlight trends .
  • Reproducibility : Share protocols via repositories like Zenodo or protocols.io , citing these in methods sections .

Properties

Molecular Formula

C24H16N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1,1-dioxo-1-benzothiophen-6-yl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H16N2O3S/c27-24(25-18-11-10-17-12-13-30(28,29)23(17)14-18)20-15-22(16-6-2-1-3-7-16)26-21-9-5-4-8-19(20)21/h1-15H,(H,25,27)

InChI Key

ZUYCAEIBKWUMND-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HJC0123;  HJC 0123;  HJC-0123.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HJC-0123
Reactant of Route 2
Reactant of Route 2
HJC-0123
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
HJC-0123
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
HJC-0123
Reactant of Route 5
Reactant of Route 5
HJC-0123
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
HJC-0123

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.